4-Oxo-9,11,13-octadecatrienoic acid

Beschreibung

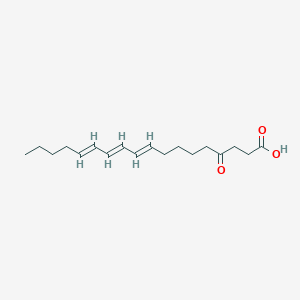

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

17699-20-6 |

|---|---|

Molekularformel |

C18H28O3 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |

InChI-Schlüssel |

DTRGDWOPRCXRET-SUTYWZMXSA-N |

SMILES |

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |

Isomerische SMILES |

CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |

Kanonische SMILES |

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |

Andere CAS-Nummern |

623-99-4 |

Synonyme |

(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation of 4 Oxo 9,11,13 Octadecatrienoic Acid

Botanical Sources and Distribution in the Plant Kingdom

4-Oxo-9,11,13-octadecatrienoic acid, more commonly known as Licanic acid, is a conjugated polyunsaturated keto fatty acid. It is a naturally occurring compound found in the seeds of certain plant species. Its distribution is notably concentrated within the Chrysobalanaceae family, a group of tropical and subtropical flowering plants.

The most significant and commercially relevant source of this compound is the oil extracted from the seeds of the Oiticica tree (Licania rigida), which is native to Brazil. scielo.br The oil, known as Oiticica oil, is a yellowish, viscous liquid that solidifies to a lard-like consistency upon standing but can be rendered permanently liquid by heating. nih.gov Licanic acid is the principal fatty acid component of Oiticica oil, distinguishing it from many other vegetable oils. scielo.br Its concentration in the oil is substantial, with reports indicating it constitutes between 46% and 78% of the total fatty acid content. scielo.brresearchgate.net Some analyses have reported the Licanic acid content to be as high as 82.5%. The presence of this unique keto fatty acid makes Oiticica oil a valuable drying oil used in the manufacturing of paints and varnishes. scielo.br

Table 1: Fatty Acid Composition of Oiticica Oil from Licania rigida

| Fatty Acid | Concentration Range (%) |

| α-Licanic acid | 46 - 82.5% |

| α-Eleostearic acid | ~14 - 16.9% |

| Oleic acid | 4 - 12% |

| Palmitic acid | ~7 - 11% (combined with Stearic acid) |

| Stearic acid | ~7 - 12% (combined with Palmitic acid) |

Note: Data compiled from multiple sources reporting varying compositions. scielo.brnih.govwikipedia.org

Methodologies for Isolation and Purification from Biological Matrices

The extraction and purification of this compound are primarily achieved through the processing of its most abundant source, Oiticica oil.

Industrial Extraction: The initial step involves extracting the crude oil from the kernels of Licania rigida. Common industrial methods include:

Mechanical Pressing: Crushed nuts are subjected to high pressure in continuous screw or hydraulic presses to expel the oil. nih.gov

Heating: The extraction process often involves heating the kernels to high temperatures (210-220 °C) for a duration of 30 to 60 minutes. This not only aids in oil extraction but also permanently liquefies the oil, preventing its natural polymerization and solidification. scielo.brnih.gov

Solvent Extraction: To maximize yield, the residual press cake may be treated with solvents like petroleum ether or trichloroethylene (B50587) to recover any remaining oil. nih.gov

Laboratory-Scale Purification: For obtaining the purified compound for research purposes, more refined laboratory techniques are employed. While specific protocols for Licanic acid are proprietary or embedded in broader studies, general methodologies for purifying similar oxo-fatty acids from biological extracts can be described. These methods typically follow a multi-step process to separate the target compound from other lipids and impurities. A representative purification scheme, such as that used for the similar compound 13-Oxo-9Z,11E-octadecadienoic acid, involves: larodan.comnih.gov

Solvent Extraction: The initial biological material (e.g., ground seeds, crude oil) is extracted with a solvent like methanol (B129727) or an ethyl acetate/water mixture to create a crude extract. larodan.comnih.gov

Column Chromatography: The crude extract is then subjected to column chromatography. Silica gel is a common stationary phase, and the fatty acids are eluted using a solvent system, such as a chloroform:methanol mixture. This step separates compounds based on their polarity. nih.gov

Further Chromatographic Steps: To achieve higher purity, additional chromatographic techniques may be used. These can include:

Sephadex LH-20 Gel Chromatography: This method separates molecules based on size and polarity. larodan.com

Preparatory Thin Layer Chromatography (Prep-TLC): The semi-purified fraction is applied to a TLC plate, and the band corresponding to the target compound is scraped off and eluted. larodan.comnih.gov

High-Performance Liquid Chromatography (HPLC): As a final polishing step, preparatory HPLC is often used. This technique provides high resolution, yielding a compound of high purity (>98%). larodan.comnih.gov

The purity of the final product is typically confirmed using analytical HPLC. nih.gov

Stereochemical Considerations and Isomeric Forms of 4 Oxo 9,11,13 Octadecatrienoic Acid

Geometric Isomerism at Conjugated Double Bonds (e.g., (9Z,11E,13E) Configuration)

The presence of a conjugated system of three double bonds at the 9, 11, and 13 positions means that each double bond can exist in either a cis (Z) or trans (E) configuration. This gives rise to several possible geometric isomers. The most well-characterized form of this compound is α-Licanic acid, which possesses the (9Z,11E,13E) configuration. chemicalbook.com

This specific arrangement consists of:

A cis (Z) bond at the 9th carbon.

A trans (E) bond at the 11th carbon.

A trans (E) bond at the 13th carbon.

Structural Relationship to Other Octadecatrienoic Acids (e.g., Keto-Isomer of Eleostearic Acid)

4-Oxo-9,11,13-octadecatrienoic acid is structurally and functionally related to other octadecatrienoic acids, which are 18-carbon fatty acids containing three double bonds. wikipedia.org Its most direct relationship is with eleostearic acid.

Specifically, the (9Z,11E,13E) isomer of this compound (α-Licanic acid) is considered a 4-oxo keto-derivative of α-eleostearic acid. chemicalbook.com This means it shares the same 18-carbon backbone and the same (9Z,11E,13E) conjugated double bond system as α-eleostearic acid, with the key difference being the presence of a ketone group at the fourth carbon position. chemicalbook.comwikipedia.org

The broader family of octadecatrienoic acids includes a wide array of isomers with varying double bond positions and configurations, each found in different natural sources and possessing unique properties. wikipedia.org

Interactive Table: Comparison of Related Octadecatrienoic Acids

| Compound Name | IUPAC Name | Configuration | Key Structural Feature |

| This compound (α-Licanic acid) | (9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid | 9Z, 11E, 13E | 4-oxo group |

| α-Eleostearic acid | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | 9Z, 11E, 13E | No oxo group |

| β-Eleostearic acid | (9E,11E,13E)-octadeca-9,11,13-trienoic acid | 9E, 11E, 13E | All-trans isomer |

| Punicic acid | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | 9Z, 11E, 13Z | Different cis/trans arrangement |

| α-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | 9Z, 12Z, 15Z | Non-conjugated double bonds |

Implications of Stereoisomerism for Research Investigations

While research focusing specifically on the different stereoisomers of this compound is limited, the profound impact of stereochemistry on the biological activity of closely related oxo fatty acids provides critical insight. Investigations into other keto-isomers of conjugated fatty acids reveal that the precise geometry and position of the functional groups are crucial determinants of their physiological effects.

For instance, research on isomers of oxo-octadecadienoic acid (Oxo-ODA), which differ only in the position of the keto group and the geometry of the double bonds, has shown them to be potent agonists for peroxisome proliferator-activated receptors (PPARs). caymanchem.com 9-oxo-ODA, found in tomatoes, activates PPARα, leading to changes in lipid metabolism in hepatocytes. caymanchem.com Similarly, 13-oxo-octadecadienoic acid (13-KODE) has been shown to stimulate cell proliferation. caymanchem.com The specific configuration of these molecules dictates their ability to bind to and activate such receptors.

These findings strongly suggest that the various geometric isomers of this compound would likely exhibit distinct biological activities. The (9Z,11E,13E) configuration of α-licanic acid, versus a hypothetical all-trans (9E,11E,13E) isomer or other arrangements, would present a different three-dimensional structure to cellular targets like enzymes and receptors. Therefore, any research investigation into the biological effects of this compound must carefully define and control for the specific stereoisomer being studied, as different isomers could elicit different, or even opposing, cellular responses. The failure to distinguish between isomers could lead to inconsistent or non-reproducible results, underscoring the necessity of stereochemical purity in experimental design.

Biosynthetic Pathways and Metabolic Transformations of 4 Oxo 9,11,13 Octadecatrienoic Acid

Proposed Enzymatic Mechanisms of Formation in Biological Systems

The precise enzymatic mechanism for the formation of 4-oxo-9,11,13-octadecatrienoic acid in plants has not been definitively elucidated. However, based on the metabolism of other fatty acids, a few plausible enzymatic pathways can be proposed. The introduction of a keto group onto a fatty acid chain is a known biological process, often involving enzymes such as lipoxygenases (LOXs) or cytochrome P450s.

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the deoxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. nih.govmdpi.com In some instances, these hydroperoxides can be further metabolized to keto fatty acids. nih.gov For example, a pure lipoxygenase from pea seeds has been shown to form keto-dienoic fatty acids from linoleic acid. nih.gov It is conceivable that a specific lipoxygenase could act on a suitable precursor to initiate the formation of the 4-oxo group in licanic acid.

Another potential mechanism involves cytochrome P450 monooxygenases. These enzymes are known to catalyze a wide range of oxidative reactions in plant metabolism, including the hydroxylation and epoxidation of fatty acids. nih.govmdpi.com The subsequent oxidation of a hydroxyl group to a ketone is a feasible biochemical transformation. While direct evidence for a cytochrome P450 enzyme in licanic acid biosynthesis is lacking, their versatility in fatty acid modification makes them a strong candidate for catalyzing the formation of the 4-oxo group.

Identification of Precursor Compounds in Plant Metabolism

The direct precursor to this compound is widely accepted to be α-eleostearic acid, a conjugated trienoic fatty acid. gerli.com Licanic acid is structurally a keto-derivative of α-eleostearic acid.

The biosynthesis of α-eleostearic acid itself has been a subject of investigation. Radiotracer studies in Momordica charantia (bitter melon), a plant that produces α-eleostearic acid, have demonstrated that linoleic acid is the primary precursor. These in vivo experiments indicated that the conversion of linoleate (B1235992) to α-eleostearate occurs while the fatty acid is esterified to phosphatidylcholine.

The general pathway of fatty acid synthesis in plants begins with acetyl-CoA. usda.gov Through the action of the fatty acid synthase (FAS) complex, acetyl-CoA is elongated to produce saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0). Desaturases then introduce double bonds into these saturated fatty acids to produce oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). The conversion of linoleic acid to the conjugated triene α-eleostearic acid is a key step leading to the eventual formation of licanic acid.

| Precursor Compound | Description |

| Acetyl-CoA | The fundamental building block for fatty acid synthesis. |

| Linoleic Acid | A polyunsaturated fatty acid that serves as the direct precursor to α-eleostearic acid. |

| α-Eleostearic Acid | A conjugated trienoic fatty acid that is the immediate precursor to this compound. |

Comparative Analysis with Biosynthesis of Other Oxo-Octadecanoids (e.g., Distinction from 13-oxo-ODA Pathways)

The biosynthesis of this compound can be contrasted with that of other oxo-octadecanoids, such as 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). The formation of 13-oxo-ODA is part of the well-characterized oxylipin pathway, which is initiated by the action of lipoxygenase on linoleic or α-linolenic acid. nih.gov

In the case of 13-oxo-ODA, lipoxygenase catalyzes the introduction of a hydroperoxy group at the C-13 position of linoleic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPODE). This intermediate can then be converted to 13-oxo-ODA. This pathway is distinct from the proposed biosynthesis of licanic acid in several key aspects.

Firstly, the precursor for 13-oxo-ODA is linoleic acid, whereas the immediate precursor for licanic acid is α-eleostearic acid. Secondly, the position of the oxo group is different (C-13 vs. C-4). The formation of the 13-oxo group is a direct consequence of the initial lipoxygenase-catalyzed oxygenation at that position. In contrast, the formation of the 4-oxo group in licanic acid would require a different enzymatic specificity, as the common plant lipoxygenases act at the C-9 or C-13 positions of C18 fatty acids. mdpi.com

The biosynthesis of other keto fatty acids in plants can also occur through different mechanisms. For instance, some keto fatty acids are formed as intermediates in the glyoxylate (B1226380) cycle, which allows for the conversion of fats to carbohydrates. wikipedia.org However, this pathway is generally associated with fatty acid catabolism rather than the synthesis of specialized fatty acids like licanic acid.

The table below summarizes the key distinctions between the proposed biosynthesis of this compound and the established pathway for 13-oxo-ODA.

| Feature | This compound Biosynthesis (Proposed) | 13-Oxo-9,11-octadecadienoic Acid (13-oxo-ODA) Biosynthesis |

| Precursor | α-Eleostearic acid | Linoleic acid |

| Initial Enzyme | Unknown (potentially a specific lipoxygenase or cytochrome P450) | Lipoxygenase (LOX) |

| Position of Oxo Group | C-4 | C-13 |

| Key Intermediate | Likely a hydroxylated derivative of α-eleostearic acid | 13-Hydroperoxyoctadecadienoic acid (13-HPODE) |

Biological Roles and Functional Significance of 4 Oxo 9,11,13 Octadecatrienoic Acid in Biological Systems

Putative Involvement in Plant Defense Mechanisms and Signaling Pathways

While direct research on the specific role of 4-oxo-9,11,13-octadecatrienoic acid in plant defense is limited, its structural relationship to other oxylipins strongly suggests a potential role. Oxylipins are a class of oxygenated fatty acids that are crucial mediators of plant defense and signaling.

The biosynthesis of this compound is likely initiated from a precursor conjugated linolenic acid (CLnA), such as punicic acid or α-eleostearic acid. wikipedia.orgwikipedia.org In plants, the metabolism of α-linolenic acid is a well-known pathway that produces jasmonates (JAs), which are key signaling molecules in response to both biotic and abiotic stress. researchgate.netmdpi.com It is plausible that CLnAs and their derivatives, including 4-oxo-octadecatrienoic acids, are part of similar signaling cascades.

These oxylipins can act as signaling molecules or regulators that enhance a plant's defensive capabilities against pathogens and herbivores. researchgate.net The presence of a keto group, a result of oxidation, is a common feature in bioactive plant signaling molecules. For instance, related keto-fatty acids have been identified in various plants and are investigated for their roles in stress responses. nih.govresearchgate.net The α-linolenic acid metabolic pathway, which produces signaling molecules like jasmonic acid, is significantly altered under drought stress in plants like maize, highlighting the importance of fatty acid derivatives in environmental adaptation. mdpi.com

Potential for Role as an "Unusual Fatty Acid" in Specialized Metabolite Synthesis

This compound is categorized as an "unusual fatty acid" due to its conjugated double bond system and the keto functional group. Such fatty acids are not typically found in common plant storage lipids but are present in the seed oils of specific plant species and play roles in specialized metabolism.

Conjugated linolenic acids (CLnAs), the likely precursors to this keto-acid, are abundant in the seed oils of plants like pomegranate (Punica granatum), which contains punicic acid, and tung tree, which contains α-eleostearic acid. nih.govwikipedia.orgwikipedia.org These CLnAs are synthesized in the plant's plastids and endoplasmic reticulum through a series of desaturation and conjugation reactions starting from oleic acid. mdpi.commdpi.com

The formation of this compound would occur via the subsequent oxidation of these CLnAs. This process is analogous to the formation of other known keto-fatty acids, such as 13-oxo-octadecadienoic acid (13-KODE), which is formed from the oxidation of linoleic acid. nih.govmdpi.com These specialized metabolites often possess unique chemical properties and biological activities. The metabolism of punicic acid in animals, for example, leads to the formation of conjugated linoleic acid (CLA), demonstrating that these unusual fatty acids can serve as precursors to other bioactive molecules. wikipedia.orgmdpi.com

| Precursor Conjugated Linolenic Acid | Natural Source (Example) | Resulting Keto-Acid (Hypothetical) |

| Punicic Acid ((9Z,11E,13Z)-Octadeca-9,11,13-trienoic acid) | Pomegranate (Punica granatum) seed oil wikipedia.orgnih.gov | 4-Oxo-punicic acid |

| α-Eleostearic Acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid) | Tung tree oil, Bitter gourd (Momordica charantia) seed oil wikipedia.org | 4-Oxo-eleostearic acid |

| Calendic Acid ((8E,10E,12Z)-octadecatrienoic acid) | Marigold (Calendula officinalis) | 4-Oxo-calendic acid |

This table illustrates potential precursor relationships based on known CLnA sources.

Investigations into Cellular and Molecular Interactions

Research into the direct cellular and molecular interactions of this compound is still emerging. However, studies on structurally similar keto-fatty acids provide significant insights into its potential mechanisms of action. A key area of investigation is their interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

For example, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a linolenic acid derivative found in tomato and bitter gourd, has been shown to activate PPARγ. researchgate.net This activation in adipocytes leads to the induction of PPARγ target genes, promoting cell differentiation and stimulating glucose uptake. researchgate.net Similarly, another related compound, 13-oxo-9,11-octadecadienoic acid (13-KODE), is a potent activator of PPARα. nih.govmedchemexpress.com PPARα is crucial for regulating lipid metabolism, and its activation can lead to reduced triglyceride levels. researchgate.netmedchemexpress.com

The anti-inflammatory effects of these molecules are also a significant area of study. 13-KODE, isolated from the halophyte Salicornia herbacea, was found to inhibit inflammatory responses in macrophage cells by suppressing key signaling pathways like NF-κB and MAPK and activating the antioxidant Nrf2/HO-1 pathway. nih.govmdpi.com

Recent studies have also explored the potential of these compounds in cancer therapy. 13-Oxo-ODE has been shown to suppress the proliferation of breast cancer stem cells by down-regulating the expression of the c-Myc gene, which is critical for cell growth and self-renewal. nih.gov

| Compound | Biological Source | Key Molecular Interaction/Activity | Reference |

| 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) | Tomato, Mandarin orange, Bitter gourd | Activates PPARγ in adipocytes, promoting glucose uptake. | researchgate.net |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Salicornia herbacea (Glasswort), Tomato | Activates PPARα; Inhibits NF-κB and MAPK signaling; Activates Nrf2/HO-1 antioxidant pathway. | nih.govmdpi.com |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-Oxo-ODE) | Salicornia herbacea | Suppresses breast cancer stem cell proliferation via c-Myc down-regulation. | nih.gov |

These findings collectively suggest that this compound likely shares similar mechanisms, acting as a signaling molecule that can modulate gene expression through nuclear receptors and influence fundamental cellular processes like inflammation, metabolism, and proliferation.

Analytical and Characterization Methodologies for 4 Oxo 9,11,13 Octadecatrienoic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 4-oxo-9,11,13-octadecatrienoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons in the conjugated triene system, the protons adjacent to the keto group, the alpha and beta protons relative to the carboxylic acid, the terminal methyl group, and the methylene (B1212753) protons of the fatty acid chain. hplc.eu The coupling constants between the olefinic protons would be crucial in determining the cis and trans geometry of the double bonds. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula, C₁₈H₂₈O₃. lipidmaps.org

Predicted mass spectrometry data for alpha-licanic acid indicates the following expected m/z values for different adducts in mass spectrometry analysis:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 293.21114 |

| [M+Na]⁺ | 315.19308 |

| [M-H]⁻ | 291.19658 |

| [M+NH₄]⁺ | 310.23768 |

| [M+K]⁺ | 331.16702 |

Tandem mass spectrometry (MS/MS) would be employed to obtain structural information through fragmentation analysis. The fragmentation pattern would be characteristic of the molecule's structure, showing losses of water, the carboxylic acid group, and cleavages along the fatty acid chain, which would help to locate the position of the oxo group and the conjugated double bonds.

Chromatographic Separation and Purification Strategies (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, such as seed oils where it naturally occurs. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly valuable method.

High-Performance Liquid Chromatography (HPLC):

The separation of fatty acid isomers, including positional and geometric isomers, can be challenging due to their similar physical properties. hplc.eu However, HPLC offers several strategies to achieve this.

Reversed-Phase (RP) HPLC: This is a common approach for separating fatty acids. A C18 column is often used, and the mobile phase typically consists of a mixture of acetonitrile, methanol (B129727), and water, often with additives like acetic or formic acid to improve peak shape. csus.edu While standard C18 columns may not always resolve closely related isomers, specialized columns with different selectivities can be employed. hplc.eu

Silver Ion (Ag⁺) HPLC: This technique is particularly effective for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, leading to differential retention.

Normal-Phase (NP) HPLC: NP-HPLC can also be used for the separation of fatty acid isomers, often providing a different selectivity compared to RP-HPLC.

Preparative HPLC: For obtaining pure samples of this compound for further structural analysis or biological testing, preparative HPLC is the method of choice. This involves using larger columns and higher flow rates to isolate milligram to gram quantities of the compound.

Derivatization of the carboxylic acid group to form esters, such as phenacyl esters, can improve the chromatographic behavior and detection sensitivity, especially when using UV-Vis detectors. cerealsgrains.org

Quantitative Analysis Methods for Accurate Determination in Complex Samples

Accurate quantification of this compound in various matrices, such as edible oils or biological tissues, is crucial for understanding its abundance and potential significance. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of fatty acids. It combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

Methodology: A typical quantitative LC-MS method would involve the development of a specific separation method as described in section 6.2. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analyte.

Internal Standards: For accurate quantification, a suitable internal standard is essential. Ideally, an isotopically labeled version of this compound (e.g., deuterated or ¹³C-labeled) would be used to correct for variations in sample preparation and instrument response. If an isotopically labeled standard is not available, a structurally similar fatty acid that is not present in the sample can be used.

Calibration: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations of this compound. The concentration of the analyte in a sample is then determined by comparing its response to the calibration curve.

The development of a robust and validated quantitative method is a critical step in any research involving the biological or chemical properties of this compound.

Chemical Synthesis and Derivatization Strategies for 4 Oxo 9,11,13 Octadecatrienoic Acid

Laboratory-Scale Synthesis Approaches for the Parent Compound

A potential synthetic route could commence with the preparation of a suitable protected 4-oxo-butanoic acid derivative. This could be achieved through various methods, including the oxidation of a corresponding alcohol or the ozonolysis of a cyclic precursor. The C14 conjugated triene portion could be constructed using established methodologies for polyene synthesis, such as Wittig or Horner-Wadsworth-Emmons reactions, to control the stereochemistry of the double bonds.

The crucial carbon-carbon bond formation to link these two fragments would likely be accomplished through organometallic coupling reactions. Subsequent deprotection and functional group manipulations would yield the target 4-Oxo-9,11,13-octadecatrienoic acid. The purification of the final product would necessitate advanced chromatographic techniques to isolate the desired isomer with high purity.

An alternative strategy could involve the oxidation of a precursor fatty acid that already contains the conjugated triene system. For instance, a suitable 9,11,13-octadecatrienoic acid isomer could be subjected to selective oxidation at the C4 position. This approach, however, would require a highly regioselective oxidation method to avoid unwanted reactions at the double bonds.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Reactions | Advantages | Challenges |

| Convergent Synthesis | Wittig/HWE, Organometallic Coupling | Modular approach, good control of stereochemistry | Lengthy synthesis, potential for low overall yield |

| Late-stage Oxidation | Selective C-H oxidation | Shorter route if starting material is available | Achieving high regioselectivity, potential for over-oxidation |

Preparation of Synthetically Modified Derivatives for Structure-Activity Relationship Studies (e.g., Methyl Esters)

To investigate the structure-activity relationships (SAR) of this compound, the synthesis of various derivatives is essential. Methyl esters are common derivatives prepared to enhance bioavailability and facilitate in vitro and in vivo studies. The esterification of the carboxylic acid group can be achieved through several standard methods.

One of the most common methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, milder methods can be employed, particularly to avoid potential degradation of the sensitive conjugated triene system. Diazomethane offers a rapid and high-yielding route to methyl esters, although its toxicity and explosive nature necessitate careful handling. Another approach involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) to form an activated intermediate that readily reacts with methanol.

The choice of esterification method will depend on the scale of the reaction, the stability of the parent compound, and the desired purity of the final methyl ester. Purification of the resulting methyl 4-oxo-9,11,13-octadecatrienoate would typically be carried out using column chromatography. These methyl esters can then be used in biological assays to determine how the modification of the carboxylic acid functionality affects the compound's activity. researchgate.net

Table 2: Common Esterification Methods for Preparing Fatty Acid Methyl Esters

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive, suitable for large scale | Harsh conditions, may degrade sensitive compounds |

| Diazomethane | CH₂N₂ in ether | Room Temperature | High yield, mild conditions | Toxic, explosive, requires specialized handling |

| Carbodiimide Coupling | DCC or EDC, DMAP, Methanol | Room Temperature | Mild conditions, good for sensitive substrates | By-product removal can be challenging |

Chemoenzymatic Synthetic Routes and Biotransformation Studies

Chemoenzymatic approaches and biotransformation offer attractive alternatives to purely chemical synthesis for producing this compound and its analogs. These methods often provide high regio- and stereoselectivity under mild reaction conditions.

The biosynthesis of oxylipins, a class of compounds that includes this compound, often begins with the action of lipoxygenase (LOX) enzymes on polyunsaturated fatty acids. nih.gov In the context of this compound, a plausible biosynthetic precursor would be a conjugated linolenic acid (CLNA) isomer.

Biotransformation studies could involve incubating specific CLNA isomers with microbial cultures or purified enzymes known to possess oxidative capabilities. For instance, certain bacterial strains or fungi may contain enzymes capable of introducing a keto group at the C4 position of the fatty acid chain. The screening of various microorganisms for this specific biotransformation could lead to an efficient and sustainable production method.

Furthermore, genetic engineering of microorganisms to express specific oxidative enzymes could be a powerful tool. By introducing genes encoding for enzymes with the desired regioselectivity, it may be possible to design a whole-cell biocatalyst for the targeted synthesis of this compound.

Table 3: Key Enzymes in Oxylipin Biosynthesis

| Enzyme Family | Function | Potential Role in this compound Synthesis |

| Lipoxygenases (LOX) | Dioxygenation of polyunsaturated fatty acids | Initial oxidation of a precursor fatty acid |

| Cytochrome P450s | Monooxygenation, epoxidation, hydroxylation | Introduction of the keto group at the C4 position |

| Dehydrogenases | Oxidation of alcohols to ketones | Conversion of a 4-hydroxy intermediate to the 4-oxo product |

Advanced Research Perspectives and Future Directions for 4 Oxo 9,11,13 Octadecatrienoic Acid

Elucidation of Comprehensive Enzymatic Pathways for Its Biosynthesis

The formation of 4-Oxo-9,11,13-octadecatrienoic acid is understood to be a multi-step enzymatic process within plants, though the precise enzymes and their mechanisms are not yet fully elucidated. The biosynthesis is believed to start from common fatty acid precursors and involve specialized enzymes that introduce its characteristic conjugated double bonds and keto group.

The proposed biosynthetic pathway begins with linoleic acid, which is converted into its conjugated linolenic acid isomer, α-Eleostearic acid ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid). This conversion is catalyzed by a specialized fatty acid conjugase, which is a type of desaturase-like enzyme. aocs.org These enzymes are responsible for creating conjugated double bond systems, a feature distinct from the more common methylene-interrupted double bonds found in fatty acids like linoleic and α-linolenic acid. aocs.orgaocs.org

The subsequent and final step is the introduction of a ketone group at the C4 position of α-eleostearic acid to form α-licanic acid. aocs.org The specific enzyme responsible for this oxidation has not been characterized. It is hypothesized to be a specialized oxidase or dehydrogenase. Once synthesized, these unusual fatty acids are incorporated into triacylglycerols (TAGs) for storage, particularly within seeds. mdpi.com

Table 1: Putative Biosynthetic Pathway of this compound

| Step | Precursor | Key Enzyme Class (Hypothesized) | Product | Cellular Location |

| 1 | Linoleic Acid | Fatty Acid Conjugase (Desaturase-like) | α-Eleostearic Acid | Endoplasmic Reticulum |

| 2 | α-Eleostearic Acid | Oxidase / Dehydrogenase (Uncharacterized) | This compound | Endoplasmic Reticulum |

| 3 | This compound | Acyltransferases | This compound-containing Triacylglycerol | Oil Bodies |

In-depth Characterization of Specific Biological Functions in Plant Physiology

The primary and most evident biological function of this compound in plant physiology is its role as a major storage lipid. This is inferred from its high concentration in the seed oils of specific plant species.

For instance, the seed oil of Licania rigida (oiticica oil) contains up to 78% licanic acid. aocs.org Similarly, it has been identified as the same compound as couepic acid, found in the seeds of Couepia grandiflora. aocs.org The accumulation of such a high proportion of a single type of unusual fatty acid in seed triacylglycerols points to its function as a dense reserve of energy and carbon, which is mobilized to support germination and early seedling growth.

Beyond this storage role, specific functions in plant defense, signaling, or as a membrane component have not been extensively documented. Unlike other oxygenated fatty acids (oxylipins) such as jasmonic acid, which are well-known signaling molecules in plant development and stress responses, a signaling role for this compound has not been established. usp.br Its precursor, α-eleostearic acid, has been investigated for various biological activities, but these findings have not been extended to its 4-oxo derivative in the context of plant physiology. wikipedia.orgnih.gov

Development of Targeted Analytical Probes and Research Tools

Currently, there is a lack of specifically developed analytical probes, such as monoclonal antibodies or fluorescently labeled tags, for the targeted detection and visualization of this compound in plant tissues. Research into this specific molecule has not yet reached the stage where the development of such high-specificity tools has been prioritized.

The analysis and quantification of this compound rely on established analytical chemistry techniques used for general lipid and fatty acid profiling. These methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for fatty acid analysis. It requires the derivatization of the fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME), prior to analysis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like a Charged Aerosol Detector (CAD) or mass spectrometry, can be used to separate and detect underivatized fatty acids. csus.edu Non-aqueous reversed-phase HPLC is particularly effective for separating isomeric and structurally similar lipid molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying lipids in complex mixtures. creative-proteomics.com Chemical derivatization can be employed to enhance ionization efficiency and detection sensitivity in ESI-MS. creative-proteomics.com

While these methods are robust, they are not "targeted probes" in the sense of tools designed for in-situ localization or high-throughput screening specific to this compound. The development of such tools represents a future research direction, contingent on a greater understanding of the compound's biological significance.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 4-Oxo-9,11,13-octadecatrienoic acid?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₈H₂₆O₃) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For NMR, focus on ¹H and ¹³C spectra to identify carbonyl (4-Oxo) and conjugated triene (9,11,13) groups. Compare data with ChemSpider or NIST databases for validation .

- Key Considerations : Ensure solvent purity (e.g., deuterated chloroform) and calibrate instruments using certified reference standards. Cross-validate with infrared (IR) spectroscopy to confirm functional groups like ketones.

Q. How can synthetic routes for this compound be optimized for reproducibility?

- Methodological Answer : Employ controlled oxidation of linolenic acid derivatives using catalysts like selenium dioxide (SeO₂) or enzymatic methods (e.g., lipoxygenase). Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., temperature, pH) to minimize side products. Purify via column chromatography with silica gel and validate purity using HPLC .

- Data Contradiction Note : Some studies report variability in oxidation efficiency depending on substrate stereochemistry. Address this by standardizing precursor purity and reaction time .

Advanced Research Questions

Q. How can experimental designs be structured to investigate the role of this compound in oxidative stress pathways?

- Methodological Answer :

- In vitro : Use cell cultures (e.g., macrophages) treated with the compound at varying concentrations (1–100 µM). Measure reactive oxygen species (ROS) via fluorometric assays (e.g., DCFH-DA) and correlate with lipid peroxidation markers (e.g., malondialdehyde). Include controls with antioxidants (e.g., vitamin E) .

- In vivo : Apply a factorial design (e.g., 2×3) to test dietary supplementation in model organisms. Analyze tissue-specific fatty acid profiles via gas chromatography (GC-FID) following AOAC protocols .

- Standardization : Adopt protocols from intertidal biofilm studies, ensuring consistent sampling intervals and storage conditions (−80°C for lipid stability) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Triangulation : Combine quantitative (e.g., LC-MS/MS quantification) and qualitative (e.g., transcriptomic analysis) data to assess dose-dependent effects. Validate findings across multiple cell lines or animal models .

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., ELISA vs. Western blot) and compound purity (>95% by HPLC). Highlight discrepancies in oxidation state or isomerization during storage .

Methodological Frameworks

Q. How to design a robust protocol for assessing this compound in ecological samples?

- Stepwise Approach :

Extraction : Use Folch method (chloroform:methanol 2:1) with BHT to prevent auto-oxidation.

Derivatization : Convert fatty acids to methyl esters (FAMEs) via BF₃-methanol.

Analysis : Quantify via GC-MS with a polar capillary column (e.g., DB-23). Reference NIST libraries for peak identification .

- Quality Control : Include internal standards (e.g., heptadecanoic acid) and replicate analyses to ensure CV < 5% .

Data Analysis and Reporting

Q. What statistical methods are appropriate for fatty acid composition studies involving this compound?

- Recommended Workflow :

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish compositional differences between treatment groups.

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for pairwise comparisons in factorial designs (e.g., fattening systems × breeds) .

Table: Key Analytical Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.